molecular formula C21H22ClN3O2S2 B12140816 N-(2-chloro-4,6-dimethylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b] thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide

N-(2-chloro-4,6-dimethylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b] thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide

Cat. No.: B12140816
M. Wt: 448.0 g/mol
InChI Key: IUKWUIUFWCZEAF-UHFFFAOYSA-N
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Description

This compound belongs to the thiopheno[2,3-d]pyrimidine class, characterized by a fused bicyclic core comprising a thiophene ring condensed with a pyrimidine ring. The acetamide side chain is substituted with a 2-chloro-4,6-dimethylphenyl group, which likely influences steric and electronic properties, impacting solubility and biological activity .

Properties

Molecular Formula

C21H22ClN3O2S2

Molecular Weight

448.0 g/mol

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H22ClN3O2S2/c1-11-8-12(2)18(14(22)9-11)23-16(26)10-28-21-24-19-17(20(27)25(21)3)13-6-4-5-7-15(13)29-19/h8-9H,4-7,10H2,1-3H3,(H,23,26)

InChI Key

IUKWUIUFWCZEAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b] thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide typically involves multi-step organic reactions. The process may start with the chlorination of a dimethylphenyl precursor, followed by the introduction of the thiopheno-pyrimidine moiety through a series of condensation and cyclization reactions. The final step usually involves the formation of the acetamide group under specific conditions such as the presence of acetic anhydride and a base.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4,6-dimethylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b] thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen substitution reactions can occur, especially at the chloro group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-chloro-4,6-dimethylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b] thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b] thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Core Structure Modifications Substituents on Acetamide Reference
Target Compound 3,5,6,7,8-Pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine 2-Chloro-4,6-dimethylphenyl
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydrocyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide Tetrahydrocyclopenta-thiopheno[2,3-d]pyrimidine 4-Chlorophenyl, 2-isopropylphenyl
N-(2-Isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide Hexahydrobenzo[b]thiopheno[2,3-d]pyrimidine 4-Methoxyphenyl, 2-isopropylphenyl

Key Observations :

  • Substituent Effects : The 2-chloro-4,6-dimethylphenyl group introduces steric bulk and electron-withdrawing effects, contrasting with the 4-chlorophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) groups in analogues. These differences may alter solubility and target affinity .

Comparison :

  • The target compound’s synthesis likely follows similar protocols, though higher steric hindrance from the 2-chloro-4,6-dimethylphenyl group may reduce yields compared to less hindered analogues (e.g., 85% yield in vs. 70% in ).
Spectroscopic and Physical Properties
Property Target Compound (Hypothetical) 2-Morpholino-N′-(tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide 2-[(4-Methyl-6-oxo-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
1H-NMR (δ ppm) Expected peaks: 1.72–2.98 (m, pentahydrobenzo H), 4.50 (s, SCH2), 7.49 (s, pyrimidine CH) 1.50–2.55 (m, cyclohexane H), 4.00 (s, CH2) 4.12 (s, SCH2), 7.82 (d, aromatic H)
Melting Point Not reported 222–224°C 230°C
Molecular Weight ~500 (estimated) 400.17 344.21

Key Insight :

  • The target compound’s NMR would show distinct splitting for the pentahydrobenzo protons and downfield shifts for the 4-oxo pyrimidine group. Its higher molecular weight compared to simpler analogues () may influence pharmacokinetics .

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